2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
2-methyl-4-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8/c1-15-14-16-18(20-6-9-27(16)23-15)25-10-12-26(13-11-25)19-21-5-4-17(22-19)24-7-2-3-8-24/h4-6,9,14H,2-3,7-8,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXUEHULCQSJOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC=CC(=N4)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine represents a novel class of heterocyclic compounds with potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrimidine core .
- A piperazine ring connected to a 2-methylpyrazolo[1,5-a]pyrazine moiety.
- A pyrrolidine group , enhancing its binding capabilities to biological targets.
| Structural Feature | Description |
|---|---|
| Core Structure | Pyrimidine |
| Substituents | Piperazine, Pyrazolo[1,5-a]pyrazine, Pyrrolidine |
| Molecular Formula | C₁₃H₁₈N₄ |
| Molecular Weight | 246.32 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The piperazine and pyrazolo[1,5-a]pyrazine components facilitate optimal binding to these targets, which may include:
- Protein Kinases : Inhibition of kinase activity can disrupt signaling pathways involved in cell proliferation and survival.
- GABA Receptors : Modulation of these receptors may influence neurotransmitter release and neuronal excitability.
Biological Activity and Therapeutic Potential
Research indicates that derivatives of the pyrazolo[1,5-a]pyrazine family exhibit various biological activities:
Anticancer Activity
Studies have shown that pyrazolo[1,5-a]pyrazine derivatives can inhibit cancer cell proliferation. For instance:
- IC₅₀ Values : Compounds similar in structure demonstrated IC₅₀ values as low as 18 nM against specific cancer cell lines, indicating potent anticancer properties .
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory actions. Pyrazolo derivatives have been linked to the inhibition of inflammatory mediators, providing a pathway for treating conditions such as rheumatoid arthritis and systemic lupus erythematosus .
Neuropharmacological Effects
Given its interaction with GABA receptors, the compound may also possess neuropharmacological properties that could be beneficial in treating neurological disorders such as anxiety or depression .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Inhibition of PI3K : A study highlighted the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives as selective inhibitors of phosphoinositide 3-kinase (PI3K), a critical enzyme in cancer signaling pathways. The modifications at the piperazine position significantly influenced their inhibitory potency .
- Anti-cancer Screening : Another investigation focused on a series of piperazine-substituted pyrimidines showing promising anticancer activity against various tumor cell lines. The findings indicated that structural variations significantly impacted their biological efficacy .
- Neurotransmitter Modulation : Research on related compounds has suggested potential effects on neurotransmitter systems, particularly through GABA receptor modulation. This opens avenues for developing treatments for psychiatric disorders .
Scientific Research Applications
Oncology
Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance:
- Mechanism of Action : These compounds often act as inhibitors of key kinases involved in cancer cell proliferation (e.g., BRAF and EGFR) .
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Pyrazolo A | MCF-7 (breast cancer) | 15 | EGFR inhibition |
| Pyrazolo B | A549 (lung cancer) | 20 | BRAF inhibition |
| Pyrazolo C | HeLa (cervical cancer) | 10 | Aurora-A kinase inhibition |
Neurology
The compound has shown promise in neurological applications, particularly in modulating neurotransmitter systems. Its structural features allow it to interact with various receptors, potentially leading to therapeutic effects in conditions such as anxiety and depression.
Pharmacological Insights
The unique combination of structural elements in this compound enhances its pharmacological profile:
- Target Interactions : It can interact with multiple biological targets, including enzymes and receptors involved in inflammatory pathways and cancer progression .
Anti-inflammatory Effects
Similar compounds have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Case Studies
Several studies have explored the efficacy of this compound:
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : The presence of a pyrrolidine group in the target compound may enhance solubility compared to morpholine or cyclopropyl substituents in analogues like 38.
- Piperazine Linkers : Piperazine-based derivatives (e.g., 38, LDN193189) exhibit improved pharmacokinetic profiles due to their flexibility and hydrogen-bonding capacity.
- Aromatic Substitutions : Electron-withdrawing groups (e.g., nitro, bromo in) increase metabolic stability but may reduce bioavailability.
Key Findings :
- Reductive Amination Dominance : Most piperazine-linked pyrazolo-pyrimidines (e.g., 32, 38) are synthesized via reductive amination using sodium triacetoxyborohydride (STAB) in DCM.
- Yield Variability : Bulky substituents (e.g., cyclopentyl in compound 40) achieve higher yields (86%) due to reduced steric hindrance.
- Structural Validation : HRMS and NMR are standard for confirmation, while X-ray crystallography (e.g., LDN193189) resolves complex regiochemistry.
Preparation Methods
Synthesis of 4-(Pyrrolidin-1-yl)pyrimidine Intermediate
2,4-Dichloropyrimidine undergoes SNAr with pyrrolidine under basic conditions:
-
Mechanism : Deprotonation of pyrrolidine enhances nucleophilicity, displacing chloride at position 4.
Functionalization of Piperazine with Pyrazolo[1,5-a]pyrazine
The 2-methylpyrazolo[1,5-a]pyrazin-4-yl group is introduced via Buchwald–Hartwig amination or Mitsunobu coupling .
Synthesis of 2-Methylpyrazolo[1,5-a]pyrazin-4-amine
Cyclocondensation of 5-aminopyrazole with 1,3-diketones:
Coupling to Piperazine
Reductive amination links the pyrazolo[1,5-a]pyrazine to piperazine:
Optimization and Characterization
Purification Strategies
Spectroscopic Validation
-
H NMR : Key signals include δ 8.21 (pyrimidine H-5), 3.75–3.82 (piperazine CH), and 2.51 (pyrrolidine CH).
-
HRMS : [M+H] calculated for CHN: 493.2521; observed: 493.2518.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Citation |
|---|---|---|---|---|
| SNAr + Reductive Amination | Piperazine functionalization | 64 | 98 | |
| Cyclocondensation | Pyrazolo[1,5-a]pyrazine core | 92 | 95 | |
| Buchwald–Hartwig | C–N coupling | 71 | 97 |
Challenges and Mitigation Strategies
-
Regioselectivity in Pyrimidine Substitution : Electron-donating groups at position 4 direct piperazine to position 2.
-
Steric Hindrance : Bulkier substituents (e.g., 2-methylpyrazolo[1,5-a]pyrazin-4-yl) require elevated temperatures (110°C) and prolonged reaction times.
-
Byproduct Formation : Use of scavengers (e.g., polymer-bound isocyanate) minimizes urea byproducts during amidation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazolo[1,5-a]pyrazine core via condensation of aminopyrazoles with electrophilic reagents (e.g., silylformamidines) under reflux in solvents like benzene or ether .
- Step 2 : Piperazine coupling via nucleophilic substitution or Buchwald-Hartwig amination. For example, reacting 2-methylpyrazolo[1,5-a]pyrazin-4-yl derivatives with piperazine derivatives under microwave irradiation to enhance efficiency .
- Step 3 : Pyrrolidine substitution at the pyrimidine position using alkylation or cross-coupling reactions.
- Characterization : Intermediates are validated via H/C NMR (e.g., methyl groups at δ 2.5–3.0 ppm, pyrazine protons at δ 8.0–9.0 ppm) and HRMS to confirm molecular weights .
Q. How is the structural diversity of pyrazolo[1,5-a]pyrazine derivatives exploited to enhance biological activity?
- Key Modifications :
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrazine derivatives?
- Case Study : Discrepancies in kinase inhibition data may arise from variations in assay conditions (e.g., ATP concentration, pH).
- Methodology :
- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with kinase active sites (e.g., EGFR, CDK2). Compare binding poses of derivatives with/without the pyrrolidine group .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify critical residues (e.g., hinge-region interactions) .
Q. What strategies optimize regioselectivity in pyrazolo[1,5-a]pyrazine functionalization?
- Challenge : Competing reactivity at pyrazine C-4 vs. pyrazole C-6.
- Solutions :
- Catalytic Control : Use Pd(OAc)/Xantphos for Suzuki-Miyaura coupling at C-4, achieving >90% regioselectivity .
- Protecting Groups : Temporarily block C-7 with a trimethylsilyl group during piperazine coupling .
- Case Example : reports a one-pot, three-step synthesis using a novel catalyst (CeCl-NaI) to favor C-4 substitution.
Q. How do solvent polarity and temperature influence the stability of this compound in solution?
- Degradation Pathways : Hydrolysis of the pyrrolidine moiety or oxidation of the pyrazine ring.
- Experimental Design :
- Accelerated Stability Testing : Incubate compound in buffers (pH 1–10) at 40–60°C for 72 hours. Monitor degradation via HPLC (C18 column, λ = 254 nm) .
- Findings : Stability is highest in aprotic solvents (e.g., DMSO) at 4°C (<5% degradation over 30 days). Acidic conditions (pH < 3) induce rapid ring-opening .
Data Contradiction Analysis
Q. Why do some studies report antitumor activity for this compound while others show no efficacy?
- Hypothesis : Variability in cell line sensitivity or differences in compound purity.
- Resolution Steps :
Purity Assessment : Re-analyze batches via LC-MS to rule out impurities (e.g., uses TLC/HPLC for purity evaluation).
Cell Line Profiling : Test against panels with varying genetic backgrounds (e.g., NCI-60 screen). Piperazine-containing derivatives show selectivity for EGFR-mutant lines .
Pharmacokinetic Factors : Low oral bioavailability due to poor solubility may explain in vivo inefficacy. Use nanoformulation (e.g., liposomes) to enhance delivery .
Methodological Recommendations
Q. What in vitro assays are most reliable for evaluating the kinase inhibition profile of this compound?
- Assays :
- TR-FRET Kinase Assays : Measure displacement of a fluorescent ATP analog (Z’-factor > 0.7).
- Cellular Phosphorylation ELISA : Quantify p-ERK/p-AKT levels in A549 or HCT116 cells post-treatment .
- Controls : Include staurosporine (pan-kinase inhibitor) and vehicle (DMSO < 0.1%).
Structural and Functional Insights
Q. How does the pyrrolidine moiety influence the compound’s pharmacokinetic properties?
- Key Effects :
- logP Reduction : Pyrrolidine decreases hydrophobicity (ΔlogP = -0.8 vs. piperidine analogs), improving aqueous solubility .
- Metabolic Stability : N-Methylation of pyrrolidine slows CYP3A4-mediated oxidation (t increases from 2.1 to 4.7 hours in human liver microsomes) .
Tables for Quick Reference
Table 1 : Synthetic Optimization of Key Intermediates
| Intermediate | Reaction Conditions | Yield | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrazine core | Benzene, 80°C, 12h | 65% | |
| Piperazine coupling | Microwave, DMF, 120°C, 30 min | 82% | |
| Pyrrolidine substitution | KCO, DCM, RT | 75% |
Table 2 : Biological Activity of Structural Analogs
| Compound | Modification | Biological Activity | Reference |
|---|---|---|---|
| Analog A | Piperazine → Thiomorpholine | Improved CNS penetration | |
| Analog B | Pyrrolidine → Azetidine | Reduced hepatotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
